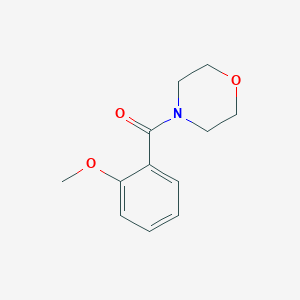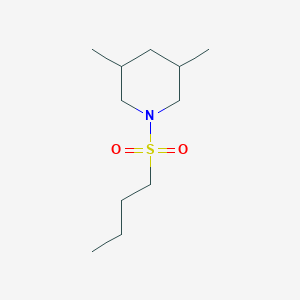![molecular formula C23H25N5O3S B10968330 methyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10968330.png)
methyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 5-[4-(DIMETHYLAMINO)PHENYL]-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups, including a thiazolopyrimidine core, a pyrazole moiety, and a dimethylaminophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[4-(DIMETHYLAMINO)PHENYL]-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted thiazoles, pyrazoles, and aromatic amines. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the thiazolopyrimidine core through condensation of thiazole derivatives with appropriate aldehydes or ketones.
Aldol Condensation: Introduction of the pyrazole moiety via aldol condensation reactions.
Amidation: Formation of the carboxylate ester group through amidation reactions.
Methylation: Introduction of the methyl groups via methylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 5-[4-(DIMETHYLAMINO)PHENYL]-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
METHYL 5-[4-(DIMETHYLAMINO)PHENYL]-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Wirkmechanismus
The mechanism of action of METHYL 5-[4-(DIMETHYLAMINO)PHENYL]-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- METHYL 5-[4-(DIMETHYLAMINO)PHENYL]-2-[(E)-1-(1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- METHYL 5-[4-(DIMETHYLAMINO)PHENYL]-2-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 5-[4-(DIMETHYLAMINO)PHENYL]-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C23H25N5O3S |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
methyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethylpyrazol-3-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H25N5O3S/c1-6-27-12-11-16(25-27)13-18-21(29)28-20(15-7-9-17(10-8-15)26(3)4)19(22(30)31-5)14(2)24-23(28)32-18/h7-13,20H,6H2,1-5H3/b18-13+ |
InChI-Schlüssel |
INQSRRJNLARKRW-QGOAFFKASA-N |
Isomerische SMILES |
CCN1C=CC(=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)N(C)C |
Kanonische SMILES |
CCN1C=CC(=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Cyclohexylcarbamoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10968260.png)

![2-[(2-Chlorophenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10968275.png)
![1-acetyl-N-[3-(cyclopropylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]piperidine-4-carboxamide](/img/structure/B10968281.png)
![2,4,6-trimethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B10968285.png)
![N-[(5-methylfuran-2-yl)methyl]-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10968290.png)
![(5Z)-3-(2-ethoxyphenyl)-5-[(3-methyl-1H-pyrazol-5-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10968293.png)
![4-[(5-chlorothiophen-2-yl)methyl]-N-[(4-methylphenyl)sulfonyl]piperazine-1-carboxamide](/img/structure/B10968295.png)
![3-fluoro-N-[2-methyl-6-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10968297.png)

![2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diol](/img/structure/B10968305.png)
![2,5-dichloro-N-[4-(difluoromethoxy)-2-methylphenyl]benzenesulfonamide](/img/structure/B10968307.png)

![N-(furan-2-ylmethyl)-2-{[4-(propan-2-yl)-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968338.png)
